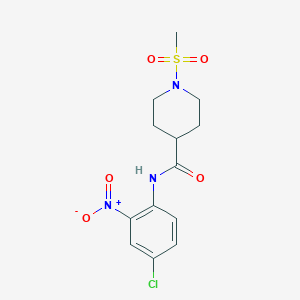![molecular formula C22H26N2O4S B4621539 [1-(2-{[3-(aminocarbonyl)-4-(2,5-dimethylphenyl)-2-thienyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4621539.png)
[1-(2-{[3-(aminocarbonyl)-4-(2,5-dimethylphenyl)-2-thienyl]amino}-2-oxoethyl)cyclopentyl]acetic acid
説明
Synthesis Analysis
The synthesis of complex heterocyclic systems often involves multi-step reactions starting from acetoacetic esters and involving reagents such as methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate for the preparation of various N3-protected amino heterocycles (Lovro Selič, S. Grdadolnik, B. Stanovnik, 1997).
Molecular Structure Analysis
X-ray diffraction techniques have been pivotal in characterizing compounds like 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole, revealing intricate details about their molecular structures, including intermolecular hydrogen bonds that contribute to their stability (O. Şahin, C. Kantar, S. Şaşmaz, Nurhan Gümrükçüoğlu, O. Büyükgüngör, 2014).
Chemical Reactions and Properties
Investigations into cyclopentathiophenacetic acid derivatives reveal the reactivity of such compounds, including the Beckmann rearrangement of certain acetates to produce tetrahydrothienopyridine acetates, showcasing the complex chemical behavior these molecules can exhibit (A. Jilale, P. Netchitaïlo, B. Decroix, D. Végh, 1993).
Physical Properties Analysis
The physical properties, such as crystal structure and thermal stability of compounds like 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, have been thoroughly examined using techniques like FT-IR, NMR, UV-Vis, TGA, DTA, and X-ray diffraction, providing insights into their stability, molecular geometry, and electronic properties (P. Nayak, B. Narayana, S. Anthal, V. Gupta, R. Kant, H. Yathirajan, 2014).
Chemical Properties Analysis
Studies on the synthesis and characterization of molecules like 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid delve into their spectroscopic properties, computational chemistry analyses including hyperpolarizability, HOMO and LUMO analyses, and NBO analyses, providing a comprehensive understanding of the chemical properties that define their reactivity and interactions with other molecules (Rahul Raju, C. Panicker, P. Nayak, B. Narayana, B. Sarojini, C. Alsenoy, A. Al‐Saadi, 2015).
科学的研究の応用
Agonist and Antagonist Interaction Studies
- CCK(1) Receptor Binding : A study explored the interaction of structurally related molecules with the human cholecystokinin CCK(1) receptor, demonstrating how different compounds can serve as either agonists or antagonists based on their interaction sites on the receptor. This research is significant for drug development, offering insights into receptor-ligand interactions and pharmacological characteristics (Gouldson et al., 2000).
Synthesis and Evaluation of Derivatives
- 1,3,4-Oxadiazole Derivatives : Derivatives of acetic acids, like those synthesized in this study, were evaluated for their anti-inflammatory, analgesic, ulcerogenic, and antimicrobial activities. This underscores the potential of such compounds in medicinal chemistry and pharmacology research (Manjunatha et al., 2010).
Antioxidant and Enzyme Inhibition
- Metal Complexes with Inhibitory Activities : The study on metal complexes of novel amino acid bearing Schiff base ligand, emphasizing their antioxidant properties and selective xanthine oxidase inhibitory activities. This research contributes to the development of compounds with potential therapeutic applications (Ikram et al., 2015).
Ligand Synthesis and Catalysis
- α-Phosphanyl Amino Acids : The synthesis of α-phosphanyl amino acids reveals their application in catalysis, despite their sensitivity to hydrolysis and oxidation. Such studies are foundational for developing new catalysts in synthetic chemistry (Lach et al., 2016).
Biochemical Tagging and Sensor Development
- Tagged and Carrier-linked Auxins : Indole-3-acetic acid derivatives were developed for creating biochemical tags and molecular probes. This innovative approach can be applied in biochemical research for studying plant hormones and their roles in plant physiology (Ilić et al., 2005).
Chemical Sensing and Selectivity
- Colorimetric Sensor for Cysteine and Homocysteine : A photochromic diarylethene compound exhibited high selectivity as a colorimetric sensor for detecting cysteine and homocysteine, showcasing the potential of chemically synthesized compounds in developing selective sensors for biomedical applications (Zheng et al., 2013).
特性
IUPAC Name |
2-[1-[2-[[3-carbamoyl-4-(2,5-dimethylphenyl)thiophen-2-yl]amino]-2-oxoethyl]cyclopentyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-13-5-6-14(2)15(9-13)16-12-29-21(19(16)20(23)28)24-17(25)10-22(11-18(26)27)7-3-4-8-22/h5-6,9,12H,3-4,7-8,10-11H2,1-2H3,(H2,23,28)(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUYNEQPBQYTDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=C2C(=O)N)NC(=O)CC3(CCCC3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B4621457.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4621460.png)
![1-(4-fluorophenyl)-N-[2-(4-methoxyphenoxy)-1-methylethyl]methanesulfonamide](/img/structure/B4621473.png)

![N-(4-chlorophenyl)-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea](/img/structure/B4621482.png)
![(3aR,7aS)-2-[2-(difluoromethoxy)-4-fluorophenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4621485.png)

![2-({2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}thio)pyrimidine](/img/structure/B4621521.png)
![N-(4-bromophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B4621528.png)
![2-[(2-chloro-6-nitrophenyl)thio]-N-(2-ethylphenyl)benzamide](/img/structure/B4621532.png)
![4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4621535.png)
![6-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4621554.png)
![N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide](/img/structure/B4621570.png)
